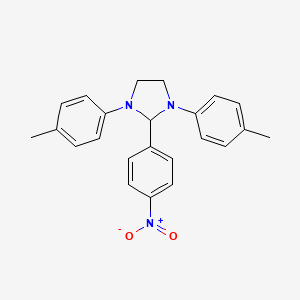![molecular formula C38H26Br2N2O4 B15015977 2-{(E)-[(4-{[(Z)-(2-{[(2E)-3-(4-bromophenyl)prop-2-enoyl]oxy}phenyl)methylidene]amino}phenyl)imino]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B15015977.png)
2-{(E)-[(4-{[(Z)-(2-{[(2E)-3-(4-bromophenyl)prop-2-enoyl]oxy}phenyl)methylidene]amino}phenyl)imino]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Z)-({4-[(E)-[(2-{[(2E)-3-(4-BROMOPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-({4-[(E)-[(2-{[(2E)-3-(4-BROMOPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 3-(4-bromophenyl)prop-2-enoic acid, which is then esterified to form the corresponding ester. Subsequent steps involve the formation of imine and enamine intermediates, followed by their condensation to yield the final product. Reaction conditions often include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Z)-({4-[(E)-[(2-{[(2E)-3-(4-BROMOPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles such as sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in the formation of new halogenated compounds.
Aplicaciones Científicas De Investigación
2-[(Z)-({4-[(E)-[(2-{[(2E)-3-(4-BROMOPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Z)-({4-[(E)-[(2-{[(2E)-3-(4-BROMOPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Z)-({4-[(E)-[(2-{[(2E)-3-(4-CHLOROPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-CHLOROPHENYL)PROP-2-ENOATE
- 2-[(Z)-({4-[(E)-[(2-{[(2E)-3-(4-FLUOROPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-FLUOROPHENYL)PROP-2-ENOATE
Uniqueness
The uniqueness of 2-[(Z)-({4-[(E)-[(2-{[(2E)-3-(4-BROMOPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE lies in its specific bromine substitution, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and fluoro-substituted analogs. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propiedades
Fórmula molecular |
C38H26Br2N2O4 |
|---|---|
Peso molecular |
734.4 g/mol |
Nombre IUPAC |
[2-[[4-[[2-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyphenyl]methylideneamino]phenyl]iminomethyl]phenyl] (E)-3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C38H26Br2N2O4/c39-31-15-9-27(10-16-31)13-23-37(43)45-35-7-3-1-5-29(35)25-41-33-19-21-34(22-20-33)42-26-30-6-2-4-8-36(30)46-38(44)24-14-28-11-17-32(40)18-12-28/h1-26H/b23-13+,24-14+,41-25?,42-26? |
Clave InChI |
LOENNKYXFGSKEL-LMWCMHBNSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)N=CC3=CC=CC=C3OC(=O)/C=C/C4=CC=C(C=C4)Br)OC(=O)/C=C/C5=CC=C(C=C5)Br |
SMILES canónico |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)N=CC3=CC=CC=C3OC(=O)C=CC4=CC=C(C=C4)Br)OC(=O)C=CC5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[2-(diphenylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B15015898.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B15015900.png)
![N'-[(E)-(3-Hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15015917.png)
![4-iodo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15015919.png)
![2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B15015921.png)
![4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B15015931.png)
![N'-[(2-Hydroxy-1-naphthyl)methylene]-2-(4-iodophenoxy)acethydrazide](/img/structure/B15015939.png)
acetyl]hydrazono}-N-(4-methoxyphenyl)butanamide](/img/structure/B15015946.png)
![2-nitro-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B15015947.png)
![3-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15015950.png)

![4-amino-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B15015956.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B15015964.png)
![N-[(1E)-3-[(2E)-2-(4-cyanobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15015969.png)
